molecular formula C9H14N4O B5858148 2-[2-(cyanoimino)-1-azepanyl]acetamide

2-[2-(cyanoimino)-1-azepanyl]acetamide

Cat. No.: B5858148
M. Wt: 194.23 g/mol
InChI Key: JUNGIIRDJZOEDT-UHFFFAOYSA-N
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Description

2-[2-(Cyanoimino)-1-azepanyl]acetamide is a synthetic compound featuring a seven-membered azepane ring substituted with a cyanoimino group and an acetamide moiety. The cyanoimino group and azepanyl core may contribute to receptor binding specificity and metabolic stability, though detailed mechanistic studies are required .

Properties

IUPAC Name

2-(2-cyanoiminoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-12-9-4-2-1-3-5-13(9)6-8(11)14/h1-6H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGIIRDJZOEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NC#N)N(CC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

A-740003: A Lead P2X7 Receptor Antagonist

Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the cyanoimino and acetamide groups but incorporates a quinolinylamino and dimethoxyphenyl substituent. Pharmacology:

  • Target : Selective P2X7 receptor antagonist .
  • Efficacy : Demonstrates dose-dependent reduction in neuropathic pain in rodent models (ED₅₀ ~30 mg/kg) and protects against sepsis in preclinical studies .
  • Selectivity : High specificity for P2X7 over other P2X subtypes (e.g., P2X2, P2X4), attributed to its bulky hydrophobic substituents .

Comparison with Target Compound :

  • Lack of dimethoxyphenyl substituents in the target compound could reduce off-target effects but may lower P2X7 affinity.

2-Cyano-N-[(methylamino)carbonyl]acetamide

Structure: A simpler analog with a cyano group and methylamino-carbony substitution. Properties:

  • Toxicity: Limited toxicological data available; preliminary reports advise caution due to unstudied metabolic pathways .
  • Applications : Primarily used in chemical synthesis rather than therapeutic contexts .

Comparison :

  • The absence of the azepanyl ring in this compound likely reduces its ability to interact with hydrophobic receptor pockets, limiting pharmacological utility compared to the target compound.

2-Amino-N-[2-(azepan-1-yl)ethyl]acetamide

Structure: Shares the azepanyl group but replaces the cyanoimino with an aminoethyl chain.

Comparison :

  • The aminoethyl substitution may improve water solubility but could diminish receptor binding affinity compared to the cyanoimino group in the target compound.

Structural and Functional Data Table

Compound Name Key Structural Features Target Receptor Pharmacological Activity Selectivity/Potency Toxicity/Safety
2-[2-(Cyanoimino)-1-azepanyl]acetamide Azepane, cyanoimino, acetamide Undetermined Hypothesized P2X7 modulation Unknown Not studied
A-740003 Quinolinylamino, dimethoxyphenyl P2X7 Neuropathic pain reduction, anti-sepsis High P2X7 selectivity Well-tolerated in rodents
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbony N/A Chemical intermediate N/A Limited data
2-Amino-N-[2-(azepan-1-yl)ethyl]acetamide Azepane, aminoethyl Undetermined Research intermediate Unknown No reported issues

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